3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride
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Overview
Description
3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with pyridine derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles and pyridine derivatives. These products can have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: A simpler structure with similar reactivity.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit similar chemical behavior.
Uniqueness
3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride is unique due to its combined isoxazole and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-4-6-2-5(7(9)12)3-10-8(6)13-11-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICPLTWZIUOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664809 |
Source
|
Record name | 3-Methyl[1,2]oxazolo[5,4-b]pyridine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445496-31-1 |
Source
|
Record name | 3-Methyl[1,2]oxazolo[5,4-b]pyridine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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